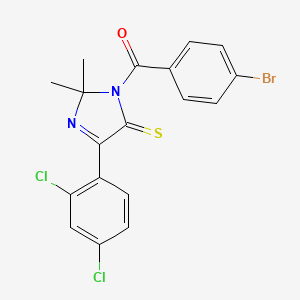

1-(4-bromobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Description

1-(4-bromobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a highly specialized organic compound It's known for its distinct molecular structure, consisting of bromine, chlorine, benzoyl, and imidazole rings

Properties

IUPAC Name |

(4-bromophenyl)-[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrCl2N2OS/c1-18(2)22-15(13-8-7-12(20)9-14(13)21)17(25)23(18)16(24)10-3-5-11(19)6-4-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOCTZKVUSQPAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrCl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Typically, the synthesis involves multi-step organic reactions starting from simpler compounds. One potential route includes the reaction of 4-bromobenzoyl chloride with 2,4-dichlorophenylhydrazine, followed by cyclization in the presence of sulfur and dimethylformamide (DMF).

Reaction conditions often involve controlled temperatures (around 50-100°C) and inert atmospheres to avoid unwanted side reactions.

Industrial Production Methods

On an industrial scale, production methods might include continuous flow processes to improve yield and reduce reaction time. These setups often use automated systems to precisely control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction might lead to the cleavage of the bromine or chlorine substituents, altering the compound's reactivity.

Substitution: : Electrophilic aromatic substitution reactions are plausible, especially at the benzoyl and phenyl rings, leading to various functional derivatives.

Common Reagents and Conditions

Typical reagents include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as lithium aluminum hydride (LiAlH₄), and halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Conditions often involve solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous and inert conditions.

Major Products

Scientific Research Applications

Chemistry

Used as an intermediate in the synthesis of more complex organic molecules.

Serves as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology

Potential as a bioactive molecule due to its structural similarities to known pharmacophores.

Research into its interactions with proteins and enzymes is ongoing.

Medicine

Investigated for its potential use as an antimicrobial or anticancer agent due to the presence of bioactive moieties like bromine and chlorine.

Industry

Could serve as a precursor for the synthesis of specialty chemicals used in various industries including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Mechanism of Effects

The compound's effects are typically mediated through interactions with molecular targets like enzymes, receptors, or DNA.

Potential pathways include the inhibition of specific enzymes or the disruption of cellular processes.

Molecular Targets and Pathways

Targets may include key metabolic enzymes or signaling pathways crucial for cell survival or proliferation.

Detailed mechanistic studies are essential to fully elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

Compounds like 1-(4-chlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione.

1-(4-bromobenzoyl)-4-(2,4-dimethylphenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione.

Uniqueness

This compound's uniqueness lies in its specific substituents that could confer distinctive physical and chemical properties, making it particularly suitable for certain applications compared to its analogs.

This should give you a solid foundation to further explore the world of 1-(4-bromobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.